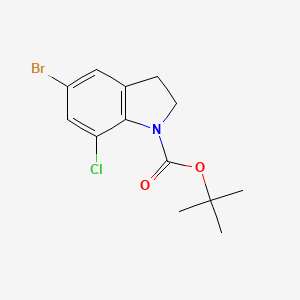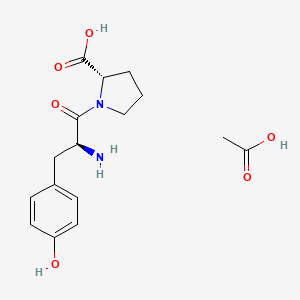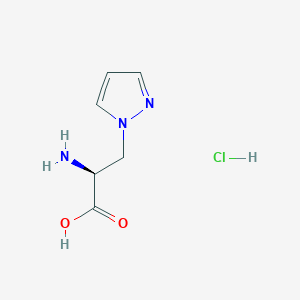![molecular formula C42H28N2 B13656729 5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem reaction, which involves an intermolecular amination followed by an intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of carbazole derivatives often employs palladium-catalyzed reactions due to their efficiency and high yield. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to drastically reduce reaction times and improve compatibility with various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives .
Applications De Recherche Scientifique
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: A simpler structure with similar electronic properties.
Indole: Shares the indole moiety but lacks the biphenyl groups.
Biphenyl: Contains the biphenyl structure but lacks the indole and carbazole moieties.
Uniqueness
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is unique due to its combination of biphenyl and carbazole structures, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals .
Propriétés
Formule moléculaire |
C42H28N2 |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
9-(3-phenylphenyl)-14-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C42H28N2/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)43-37-20-9-7-18-35(37)41-39(43)26-27-40-42(41)36-19-8-10-21-38(36)44(40)34-17-11-16-32(28-34)30-14-5-2-6-15-30/h1-28H |
Clé InChI |
AHYYXPDJBHUGOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)






![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)


![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
